1-mesityl-5-[(mesitylamino)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione
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Overview
Description
1-mesityl-5-[(mesitylamino)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione, also known as MPTP, is a chemical compound that has been extensively studied for its potential applications in scientific research. This molecule is a pyrimidine derivative that contains two mesityl groups and an amino group. The synthesis of MPTP is complex and involves several steps, but it is a well-established procedure that has been optimized over the years.
Mechanism of Action
The mechanism of action of 1-mesityl-5-[(mesitylamino)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione is not well understood, but it is believed to involve the formation of a complex with metal ions. This complex formation leads to changes in the electronic properties of the molecule, which can be detected using fluorescence spectroscopy. The exact mechanism of action of this compound in cancer cells is also not well understood, but it is believed to involve the inhibition of cell proliferation and the induction of apoptosis.
Biochemical and Physiological Effects:
This compound has been shown to have a low toxicity profile and is generally well tolerated in laboratory animals. However, its effects on human health are not well understood, and further research is needed to determine its safety profile. This compound has been shown to have a variety of biochemical and physiological effects, including the inhibition of cell proliferation, the induction of apoptosis, and the detection of metal ions.
Advantages and Limitations for Lab Experiments
One of the main advantages of 1-mesityl-5-[(mesitylamino)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione is its selectivity for copper ions, which makes it a useful tool for the detection and quantification of copper ions in biological samples. This compound is also relatively easy to synthesize and has a low toxicity profile. However, its fluorescence properties can be affected by environmental factors such as pH and temperature, which can limit its usefulness in certain experimental conditions.
Future Directions
There are several future directions for research on 1-mesityl-5-[(mesitylamino)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione. One area of research is the development of new fluorescent probes for the detection of metal ions. This compound has shown promise in this area, but further optimization is needed to improve its sensitivity and selectivity. Another area of research is the development of new drugs for the treatment of cancer and other diseases. This compound has shown potential in this area, but further research is needed to determine its efficacy and safety in humans. Finally, there is a need for further research into the mechanism of action of this compound, which could lead to a better understanding of its potential applications in scientific research.
Synthesis Methods
The synthesis of 1-mesityl-5-[(mesitylamino)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione involves several steps, starting from commercially available starting materials. The first step involves the reaction of mesityl oxide with ethyl acetoacetate to form 1,3-dimethyl-5-(mesityl)-2-pyrazoline. The second step involves the reaction of this intermediate with hydrazine hydrate to form 1,3-dimethyl-5-(mesityl)pyrazolidine-2,4-dione. The final step involves the reaction of this intermediate with mesityl isocyanate to form this compound. The overall yield of this process is around 30%.
Scientific Research Applications
1-mesityl-5-[(mesitylamino)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione has been extensively studied for its potential applications in scientific research. One of the main areas of research is its use as a fluorescent probe for the detection of metal ions. This compound has been shown to selectively bind to copper ions, which makes it a useful tool for the detection and quantification of copper ions in biological samples. This compound has also been studied for its potential applications in the development of new drugs for the treatment of cancer and other diseases.
properties
IUPAC Name |
6-hydroxy-1-(2,4,6-trimethylphenyl)-5-[(2,4,6-trimethylphenyl)iminomethyl]pyrimidine-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N3O3/c1-12-7-14(3)19(15(4)8-12)24-11-18-21(27)25-23(29)26(22(18)28)20-16(5)9-13(2)10-17(20)6/h7-11,28H,1-6H3,(H,25,27,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PRSYSJOFPAJNOW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)N=CC2=C(N(C(=O)NC2=O)C3=C(C=C(C=C3C)C)C)O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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